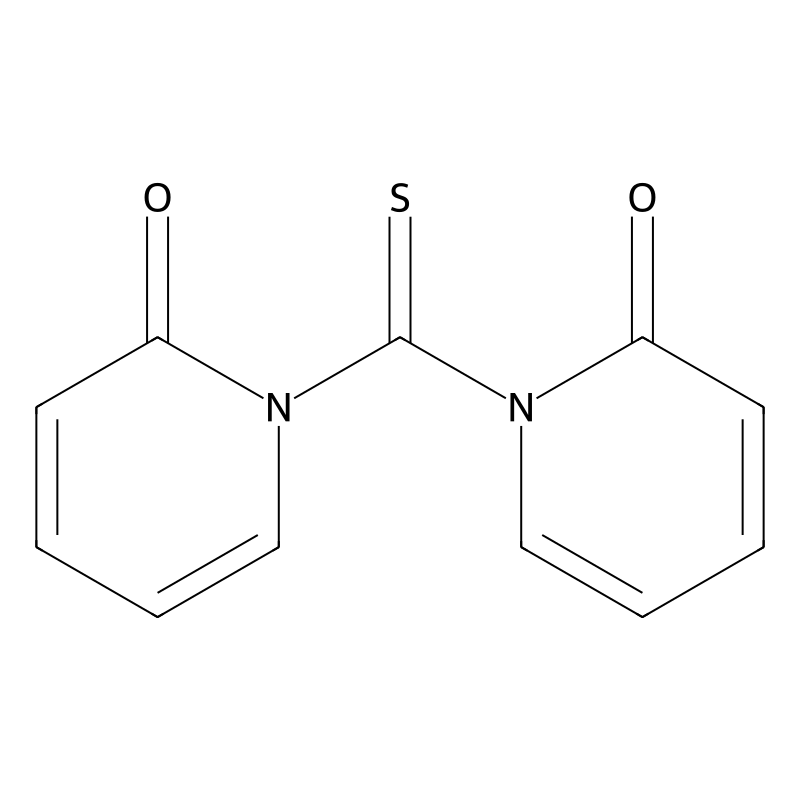1,1'-Thiocarbonyldi-2(1H)-pyridone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Thio-analogs of Thioureas:
1,1'-Thiocarbonyldi-2(1H)-pyridone has been utilized as a key building block in the synthesis of thio-analogs of thioureas. Thioureas are a class of organic compounds with various applications in material science, medicine, and agriculture []. By replacing the oxygen atom in the conventional thiourea structure with a sulfur atom, researchers can create novel thio-analogs with potentially unique properties. A study by Sun et al. employed 1,1'-Thiocarbonyldi-2(1H)-pyridone to synthesize a series of thio-analogs of N-phenyl-N'-arylthioureas, demonstrating the feasibility of this approach for the development of new functional materials [].
Role in Sulforaphane Synthesis:
Sulforaphane is a naturally occurring compound found in cruciferous vegetables like broccoli and Brussels sprouts. It exhibits various health benefits, including anti-cancer and anti-inflammatory properties []. 1,1'-Thiocarbonyldi-2(1H)-pyridone has been explored as a potential intermediate in the synthesis of sulforaphane analogs. A study by Singh et al. investigated the use of this compound for the preparation of sulforaphane derivatives, paving the way for potential future research on the development of novel therapeutic agents based on the sulforaphane scaffold [].
Applications in the Synthesis of Heterocyclic Compounds:
1,1'-Thiocarbonyldi-2(1H)-pyridone has also found applications in the synthesis of other heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. In a study by Li et al., this compound was employed as a starting material for the synthesis of 2-furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one, a novel heterocyclic compound with potential biological activities []. This research exemplifies the versatility of 1,1'-Thiocarbonyldi-2(1H)-pyridone as a building block for the construction of diverse heterocyclic structures.
1,1'-Thiocarbonyldi-2(1H)-pyridone is a heterocyclic compound characterized by its unique structure, which includes a thiocarbonyl group and two pyridone rings. Its molecular formula is C₁₁H₈N₂O₂S, and it has a molecular weight of 232.26 g/mol. The compound appears as a light yellow to brown powder or crystalline solid, and it is soluble in organic solvents. The presence of the thiocarbonyl group imparts distinct chemical properties, making it an interesting subject for various chemical studies .
- Oxidation: The thiocarbonyl group can undergo oxidation to form sulfonyl derivatives.
- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: It can react with amines or alcohols to form more complex structures .
These reactions highlight the compound's versatility in synthetic chemistry.
The synthesis of 1,1'-thiocarbonyldi-2(1H)-pyridone can be achieved through several methods:
- From Di-2-pyridyl Thionocarbonate: This method involves the reaction of di-2-pyridyl thionocarbonate with appropriate reagents under controlled conditions to yield the target compound.
- Cyclization Reactions: Various cyclization strategies can also be employed to construct the pyridone framework while incorporating the thiocarbonyl functionality .
These methods demonstrate the compound's synthetic accessibility and potential for modification.
1,1'-Thiocarbonyldi-2(1H)-pyridone has several applications:
- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
- Agriculture: It may be explored as a fungicide or pesticide due to its biological activity.
- Material Science: The compound's unique chemical structure may find applications in developing novel materials or catalysts .
Interaction studies involving 1,1'-thiocarbonyldi-2(1H)-pyridone have focused on its binding affinity with various biological targets. Initial findings suggest that it may interact with enzymes involved in metabolic pathways, potentially affecting their activity. Such interactions could lead to insights into its pharmacological effects and guide future drug design efforts .
Several compounds share structural similarities with 1,1'-thiocarbonyldi-2(1H)-pyridone. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Pyridone | Monocyclic | Lacks thiocarbonyl functionality |
| Thiosemicarbazide | Thiosemicarbazone | Exhibits different biological activities |
| 4-Thiazolidinone | Thiazolidine | Contains sulfur but differs in ring structure |
The uniqueness of 1,1'-thiocarbonyldi-2(1H)-pyridone lies in its dual pyridone structure combined with a thiocarbonyl group, which may confer distinct reactivity and biological properties compared to these similar compounds .
The most established synthetic pathway for 1,1'-Thiocarbonyldi-2(1H)-pyridone involves the utilization of di-2-pyridyl thionocarbonate as the primary starting material. This synthetic route has been extensively documented and represents the predominant method for laboratory-scale preparation of the target compound. The reaction proceeds through a thermal rearrangement mechanism that converts the initial thionocarbonate precursor into the desired thiocarbonyldi-pyridone product.
The fundamental reaction involves heating di-2-pyridyl thionocarbonate under controlled conditions to promote the intramolecular rearrangement that yields 1,1'-Thiocarbonyldi-2(1H)-pyridone. Research conducted by Kim and Yi demonstrated that this transformation can be achieved with remarkable efficiency, reporting yields of up to 95% under optimized conditions. The reaction mechanism is believed to involve the initial cleavage of the thionocarbonate linkage, followed by cyclization and rearrangement to form the final pyridone structure.
Alternative synthetic approaches have been explored, including the direct reaction of thiophosgene with 2-hydroxypyridine in the presence of base catalysts. However, these methods typically require more stringent safety protocols due to the highly toxic nature of thiophosgene and often result in lower overall yields compared to the di-2-pyridyl thionocarbonate route. The thionocarbonate-based synthesis remains the method of choice for most research applications due to its superior safety profile and consistent reproducibility.
The substrate scope for this synthetic transformation has been investigated, with studies indicating that various substituted pyridyl thionocarbonates can serve as effective precursors. The electronic properties of substituents on the pyridine rings significantly influence both the reaction kinetics and the final product yield, with electron-withdrawing groups generally facilitating the rearrangement process.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








